molecular formula C15H14N2O5 B2771495 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904315-89-4

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2771495
CAS No.: 1904315-89-4
M. Wt: 302.286
InChI Key: ARKZMMALXMXZBP-UHFFFAOYSA-N
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Description

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a sophisticated chemical building block designed for research and development purposes. This compound features a benzo[d][1,3]dioxole (piperonyl) scaffold, a structure frequently explored in medicinal chemistry for its potential bioactivity, fused with an azetidine ring and a pyrrolidine-2,5-dione (succinimide) moiety. The integration of these distinct pharmacophores makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential protease inhibitors, enzyme modulators, and other biologically relevant targets. Its molecular framework is of significant interest for hit-to-lead optimization campaigns in drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-13-3-4-14(19)17(13)10-6-16(7-10)15(20)9-1-2-11-12(5-9)22-8-21-11/h1-2,5,10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZMMALXMXZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the azetidine ring using reagents like carbodiimides in the presence of catalysts.

    Formation of Pyrrolidine-2,5-dione: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine-2,5-dione
  • 1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)butane-2,5-dione

Uniqueness: 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione , also referred to as BDA-PD , is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BDA-PD, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

BDA-PD is characterized by the integration of a benzo[d][1,3]dioxole moiety with an azetidine ring and a pyrrolidine-2,5-dione structure. The presence of these functional groups is believed to contribute significantly to its biological activity.

Component Description
Benzo[d][1,3]dioxoleA fused aromatic system known for various pharmacological properties.
Azetidine ringA four-membered saturated heterocycle that can influence the compound's reactivity and interaction with biological targets.
Pyrrolidine-2,5-dioneA cyclic imide that may play a role in the compound's stability and biological interactions.

Biological Activities

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that BDA-PD may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown moderate to good antitumor activities against human lung carcinoma (A549) and breast epithelial cells .
  • Antimicrobial Properties : The azetidine and pyrrolidine components may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Anti-inflammatory Effects : Some derivatives of compounds with similar scaffolds have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

The mechanisms underlying the biological activities of BDA-PD are still being elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The structural features may allow BDA-PD to bind effectively to specific enzymes involved in tumor progression or microbial growth.
  • Receptor Interaction : The compound could interact with various receptors implicated in inflammation or cancer signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to BDA-PD:

  • Antitumor Studies :
    • A study conducted on related compounds demonstrated significant cytotoxicity against A549 cells with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Testing :
    • Research on derivatives containing the benzo[d][1,3]dioxole moiety revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
  • Inflammatory Response Modulation :
    • Another investigation highlighted how similar compounds could reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in managing inflammatory diseases .

Future Directions

Given the promising biological activities associated with BDA-PD and its structural relatives, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the specific pathways through which BDA-PD exerts its effects will be crucial for its development as a therapeutic agent.
  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of BDA-PD in humans will be essential for translating laboratory findings into clinical applications.
  • Synthesis of Derivatives : Exploring modifications to the existing structure may yield derivatives with enhanced potency or selectivity for specific biological targets.

Q & A

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., chemical shifts for pyrrolidine-dione protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+H]⁺ peaks) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Advanced Question: How can enantiomeric purity be optimized during synthesis?

Answer:
Enantiomeric control is critical for biological activity. Key strategies include:

  • Chiral catalysts : Use of phosphine-based catalysts for asymmetric cycloisomerization (e.g., achieving 83% enantiomeric excess via chiral HPLC with IC columns) .
  • Stereoselective reaction conditions : Low-temperature reactions (-20°C) to minimize racemization .
  • Analytical validation :
    • HPLC with chiral stationary phases (e.g., IC column) to quantify enantiomeric excess .
    • Polarimetry : Measure specific rotation (e.g., [α]D²⁸ = +39.51°) to confirm stereochemistry .

Table 1 : Example of Enantiomeric Analysis

ParameterValueMethodReference
Yield81%Flash chromatography
E/Z Ratio9:1¹H NMR
Enantiomeric Excess83% eeChiral HPLC

Advanced Question: How to resolve contradictions in reported synthetic yields for similar compounds?

Answer:
Discrepancies often arise from reaction conditions or purification methods. For example:

  • Inert atmospheres : reports higher yields using N₂ to stabilize oxygen-sensitive intermediates, while notes lower yields without such controls .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) improves cyclization efficiency compared to isothermal conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation kinetics versus THF .

Recommendation : Replicate protocols with strict control of air/moisture and monitor reaction progress via TLC or in-situ IR.

Advanced Question: What methodologies assess biological target interactions?

Answer:

  • Molecular docking : Computational modeling to predict binding affinity with targets like enzymes or receptors (e.g., sulfur-containing thioether groups in may interact with cysteine residues) .
  • In vitro assays :
    • Kinase inhibition : Measure IC₅₀ values using ADP-Glo™ assays .
    • Cytotoxicity : MTT assays on cell lines (e.g., IC₅₀ < 10 µM indicates high potency) .
  • ADMET profiling : Evaluate solubility (LogP via shake-flask method) and metabolic stability (microsomal assays) .

Advanced Question: How does stereochemistry influence biological activity?

Answer:

  • Spatial arrangement : The (R) or (S) configuration at the azetidine or pyrrolidine ring alters binding pocket compatibility. For example, shows (3R,4R,5S)-configured analogs exhibit 10-fold higher activity than diastereomers .
  • Case study : In , (2R,5R)-1-benzyl-2,5-dimethylpyrrolidine showed selective inhibition of a serotonin receptor due to its chiral alignment, while the (2S,5S) form was inactive .

Q. Methodology :

  • X-ray crystallography : Resolve absolute configuration .
  • Structure-activity relationship (SAR) : Synthesize and test all stereoisomers .

Advanced Question: How to address instability of intermediates during synthesis?

Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive hydroxyl or amine moieties .
  • Low-temperature quenching : Add reactions to ice-cold water to terminate exothermic steps .
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy to detect degradation .

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